![molecular formula C22H22O2 B13097292 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a dibenzoannulene core
Métodos De Preparación
The synthesis of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Formation of the dibenzoannulene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the benzyl group: This step usually involves benzylation reactions using benzyl halides and suitable bases.
Final cyclization and purification: The final product is obtained through cyclization and purification steps, often involving chromatography techniques.
Análisis De Reacciones Químicas
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways.
Comparación Con Compuestos Similares
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can be compared with other similar compounds, such as:
- 1-Methyl-2,2a,7,11b-tetrahydro-1H-dibenzo[a,e]cyclobuta cannulene
- (3R,4AR,11bS)-methyl 11b-benzyl-3-hydroxy-4a-methyl-3-(trifluoromethyl)-2,3,4,4a,5,6,7,11b-octahydro-1H-dibenzo a,cannulene-9-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, making 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one unique in its applications and reactivity.
Propiedades
Fórmula molecular |
C22H22O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C22H22O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,23H,4,7-8,11-12,15H2 |
Clave InChI |
JVLJCQZLZIYYOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)

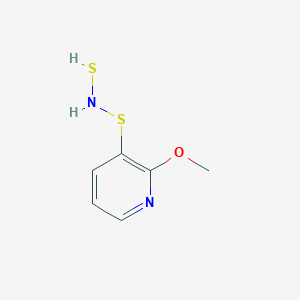
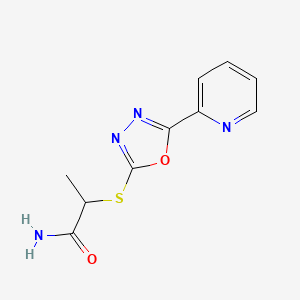
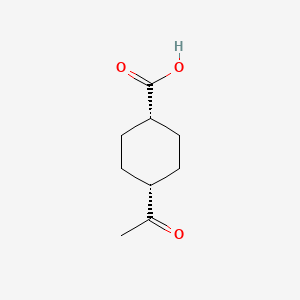
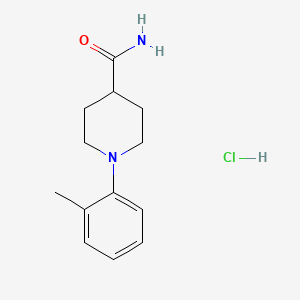
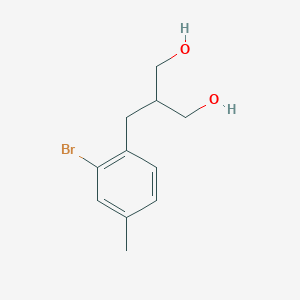

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
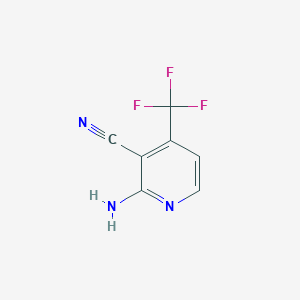
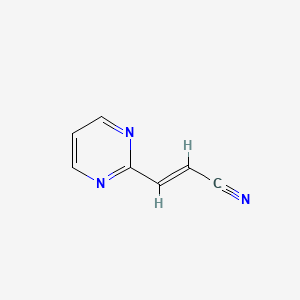
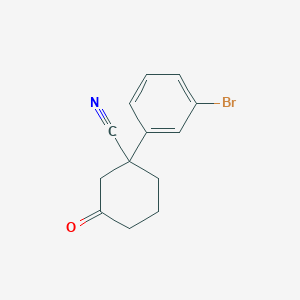
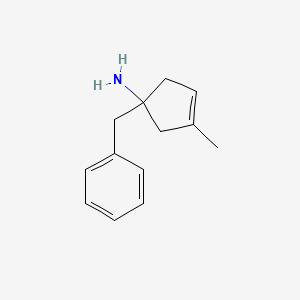
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
